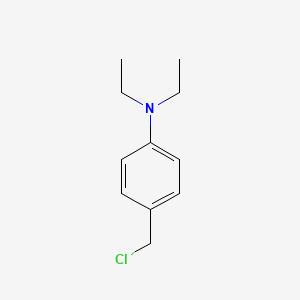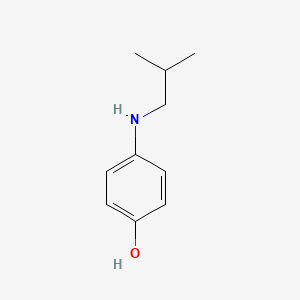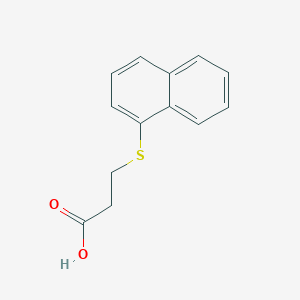
N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride: is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to dihydroquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various functionalized quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of more complex quinoline derivatives.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
- Investigated for its potential antimicrobial and antiviral properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
- Evaluated for its anti-inflammatory and analgesic properties.
Industry:
- Used in the development of dyes and pigments due to its chromophoric properties.
- Employed in the synthesis of organic electronic materials.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The quaternary ammonium group allows it to interact with cell membranes, potentially disrupting membrane integrity and leading to antimicrobial effects.
Comparación Con Compuestos Similares
N-(4-ethoxyphenyl)quinolin-4-amine: Lacks the methoxy and methyl groups, resulting in different biological activities.
6-methoxy-2-methylquinoline: Lacks the ethoxyphenyl and quaternary ammonium groups, affecting its solubility and interaction with biological targets.
Quinoline-4-amine: A simpler structure that serves as a building block for more complex derivatives.
Uniqueness: N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the quaternary ammonium group enhances its solubility in water and its ability to interact with biological membranes, making it a versatile compound for various applications.
Propiedades
Número CAS |
1049789-65-2 |
|---|---|
Fórmula molecular |
C19H21ClN2O2 |
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C19H20N2O2.ClH/c1-4-23-15-7-5-14(6-8-15)21-19-11-13(2)20-18-10-9-16(22-3)12-17(18)19;/h5-12H,4H2,1-3H3,(H,20,21);1H |
Clave InChI |
MALVJUHDYLEDNM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=[NH+]C(=C2)C)OC.[Cl-] |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{[4-(Thiophene-3-amido)phenyl]formamido}acetic acid](/img/structure/B1649735.png)
![3-[(1-Pyridin-2-ylethylamino)methyl]benzonitrile](/img/structure/B1649736.png)


![Cyclopropyl{4-[6-ethyl-2-methyl-5-(4-methylbenzyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B1649743.png)
![3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B1649745.png)


